2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide 2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16318878
InChI: InChI=1S/C19H17NO5/c1-11-18(12-3-5-13(23-2)6-4-12)19(22)15-8-7-14(9-16(15)25-11)24-10-17(20)21/h3-9H,10H2,1-2H3,(H2,20,21)
SMILES:
Molecular Formula: C19H17NO5
Molecular Weight: 339.3 g/mol

2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide

CAS No.:

Cat. No.: VC16318878

Molecular Formula: C19H17NO5

Molecular Weight: 339.3 g/mol

* For research use only. Not for human or veterinary use.

2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide -

Specification

Molecular Formula C19H17NO5
Molecular Weight 339.3 g/mol
IUPAC Name 2-[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetamide
Standard InChI InChI=1S/C19H17NO5/c1-11-18(12-3-5-13(23-2)6-4-12)19(22)15-8-7-14(9-16(15)25-11)24-10-17(20)21/h3-9H,10H2,1-2H3,(H2,20,21)
Standard InChI Key KBQWVTDDRLHADS-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N)C3=CC=C(C=C3)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s systematic name, 2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide, reflects its intricate structure. Key features include:

  • Chromenone core: A bicyclic system comprising a benzopyran-4-one skeleton.

  • Substituents:

    • 4-Methoxyphenyl group at position 3, contributing to lipophilicity and π-π stacking potential.

    • Methyl group at position 2, enhancing steric stability.

    • Acetamide-linked oxygen at position 7, enabling hydrogen bonding and solubility modulation.

TechniqueObserved PeaksFunctional Group Assignment
IR (cm⁻¹)3280 (N–H), 1715 (C=O), 1610 (C=C aromatic)Amide, ketone, aromatic conjugation
¹H NMR (δ)8.21 (s, 1H, H-5), 6.92–7.45 (m, 4H, Ar–H)Chromenone protons, methoxyphenyl
¹³C NMR (δ)160.2 (C=O), 113.4–154.8 (aromatic carbons)Chromenone and methoxyphenyl backbone

Synthesis and Optimization

Synthesis typically follows a multi-step protocol:

  • Chromenone formation: Condensation of 2-methylresorcinol with 4-methoxybenzoyl chloride under acidic conditions yields the 3-(4-methoxyphenyl)chromen-4-one intermediate.

  • Oxyacetamide functionalization: Nucleophilic substitution at position 7 using chloroacetamide in the presence of K₂CO₃ in DMF (60°C, 12 hours) .

Critical parameters include:

  • Solvent polarity: DMF optimizes nucleophilicity of the phenolic oxygen.

  • Temperature control: Excess heat promotes side reactions like acetamide hydrolysis.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, validated via HPLC (retention time: 8.2 minutes).

Physicochemical Behavior

Solubility and Stability

The compound exhibits:

  • Aqueous solubility: 0.12 mg/mL at pH 7.4, improvable to 1.8 mg/mL via β-cyclodextrin complexation.

  • Thermal stability: Decomposition onset at 218°C (DSC), suggesting suitability for solid formulations.

  • Photostability: <5% degradation under UV light (λ = 254 nm, 48 hours), attributed to the chromenone’s conjugated system .

Reactivity Profile

  • Electrophilic substitution: The 4-oxo group undergoes nucleophilic attack, e.g., Grignard additions (unreported for this derivative).

  • Redox activity: Cyclic voltammetry reveals reversible oxidation at +0.89 V (vs. Ag/AgCl), implicating antioxidant potential via radical scavenging .

Biological Evaluation

Antioxidant Activity

In DPPH assays, the compound shows IC₅₀ = 14.3 μM, outperforming ascorbic acid (IC₅₀ = 22.7 μM) . Mechanistically, the 4-oxo group and methoxyphenyl moiety donate electrons to neutralize free radicals, as shown in ESR studies .

Table 2: Comparative Antioxidant Data

CompoundDPPH IC₅₀ (μM)FRAP (μM Fe²⁺/g)
Target compound14.31,850
Trolox (reference)18.91,420
3-(2-Methoxyphenyl) analog19.81,210

Pharmacokinetic Considerations

ADMET Profile

  • Absorption: Caco-2 permeability = 8.7 × 10⁻⁶ cm/s, indicating moderate oral bioavailability.

  • Metabolism: CYP3A4-mediated O-demethylation (major pathway), yielding a catechol derivative susceptible to glucuronidation.

  • Toxicity: LD₅₀ > 2,000 mg/kg (rats), with no hepatotoxicity at 100 mg/kg (28-day study) .

Industrial and Research Applications

Pharmaceutical Development

The compound is a candidate for:

  • Antiepileptic adjuvants: Synergizes with valproate in PTZ-induced seizure models (ED₅₀ reduction from 45 to 28 mg/kg) .

  • Topical antioxidants: Non-irritating in HET-CAM assays, suitable for cosmeceuticals.

Materials Science

  • Photoactive coatings: UV absorption at 320 nm enables use in protective polymer films.

  • Coordination chemistry: Forms stable complexes with Cu²⁺ (log K = 4.7), applicable in catalysis .

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